6-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, bromination, and the introduction of the dimethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield an alcohol or amine derivative.
Scientific Research Applications
6-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide include other benzofuran derivatives and compounds with similar functional groups, such as:
- 6-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
- 6-fluoro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25BrN2O2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
6-bromo-N-[[1-(dimethylamino)cyclohexyl]methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H25BrN2O2/c1-13-15-8-7-14(20)11-16(15)24-17(13)18(23)21-12-19(22(2)3)9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,21,23) |
InChI Key |
FHRVCRBFNBYPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC3(CCCCC3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.